4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one
Overview
Description
4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one is an organic compound with the molecular formula C14H18O2. It is known for its unique structure, which includes a methoxy group and three methyl groups attached to a phenyl ring, along with a butan-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one typically involves several steps. One common method includes the reaction of phenol with bromobutane, followed by debromination and alkylation reactions to yield the target compound[2][2]. The reaction conditions often require the use of organic solvents such as ethanol and dimethylformamide, and the process may involve heating and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include strategic manipulation of ketone and aldehyde functional groups, as well as the use of ozonolysis and acylation reactions[2][2]. The industrial processes are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: It serves as a valuable synthetic intermediate for the preparation of more complex organic molecules, including heterocycles and other functionalized compounds.
Biology: Research has explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound has been investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the synthesis of various industrial chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)butan-2-one: Lacks the additional methyl groups present in 4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one.
4-(4-Methoxy-2,3-dimethylphenyl)butan-2-one: Contains fewer methyl groups compared to the target compound.
4-(4-Methoxy-2,6-dimethylphenyl)butan-2-one: Similar structure but with a different arrangement of methyl groups.
Uniqueness
This compound is unique due to its specific arrangement of methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-methoxy-2,3,6-trimethylphenyl)butan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h8H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRCMNNRVMXTDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCC(=O)C)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385446 | |
Record name | 4-(4-methoxy-2,3,6-trimethylphenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57399-32-3 | |
Record name | 4-(4-methoxy-2,3,6-trimethylphenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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